2-Amino-4-(3-fluorophenyl)thiophene-3-carboxamide
Overview
Description
“2-Amino-4-(3-fluorophenyl)thiophene-3-carboxamide” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Scientific Research Applications
Synthesis and Spectral Properties
- Synthesis and Spectral Analysis: A study by Thirunarayanan & Sekar (2013) describes the solvent-free synthesis of derivatives of 2-Amino-4-(3-fluorophenyl)thiophene-3-carboxamide, highlighting the correlation between spectral data and Hammett substituent constants. This research emphasizes the synthesis methodology and spectral characterization of these derivatives.
Antimicrobial Applications
- Antimicrobial Activity: The antimicrobial efficacy of thiophene derivatives, including those similar to this compound, is discussed in several studies. For instance, Ahmed (2007) reports on the synthesis of new antibiotic and antibacterial drugs using related thiophene-2-carboxamide compounds. Arora et al. (2012) also discuss the synthesis and antimicrobial activity of Schiff bases derived from similar thiophene-3-carboxamides.
Pharmacological Potential
- Pharmacological Properties: The study by Amr et al. (2010) explores the antiarrhythmic, serotonin antagonist, and antianxiety activities of novel substituted thiophene derivatives synthesized from compounds closely related to this compound. These findings indicate potential pharmacological applications for similar compounds.
Antinociceptive Applications
- Antinociceptive Activity: Shipilovskikh et al. (2020) report the synthesis and study of the antinociceptive activity of N-substituted but-2-enamides derived from compounds analogous to this compound. This highlights the potential use of these derivatives in pain management.
Photophysical Applications
- Photophysical Properties: A study by Novanna et al. (2020) on the microwave-assisted synthesis of biaryl derivatives, including those related to this compound, demonstrates significant blue luminescence with large Stokes shifts. These findings suggest applications in materials science, particularly in the development of luminescent materials.
Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that thiophene derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by thiophene derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-amino-4-(3-fluorophenyl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-7-3-1-2-6(4-7)8-5-16-11(14)9(8)10(13)15/h1-5H,14H2,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMMAPVYSBTVRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=C2C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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